molecular formula C6H5Na3O3Si B4591998 trisodium phenylsilanetriolate

trisodium phenylsilanetriolate

Cat. No.: B4591998
M. Wt: 222.16 g/mol
InChI Key: QGWWNLSYHGVGQT-UHFFFAOYSA-N
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Description

Trisodium phenylsilanetriolate (hypothetical structure: Na₃C₆H₅Si(O)₃) is a silicon-containing compound that likely combines a phenyl group with a silanetriol backbone. Such compounds are typically used in materials science for surface modification, catalysis, or polymer stabilization.

Properties

IUPAC Name

trisodium;trioxido(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O3Si.3Na/c7-10(8,9)6-4-2-1-3-5-6;;;/h1-5H;;;/q-3;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWWNLSYHGVGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Trisodium phenylsilanetriolate, as a silanolate salt, is expected to undergo hydrolysis in aqueous or acidic media, regenerating phenylsilanetriol (PhSi(OH)3_3). Under acidic conditions, condensation reactions may occur to form siloxane networks:

PhSi(ONa+)3+3H+PhSi(OH)3H+PhSi-O-SiPh+H2O\text{PhSi(O}^-\text{Na}^+)_3 + 3\text{H}^+ \rightarrow \text{PhSi(OH)}_3 \xrightarrow{\text{H}^+} \text{PhSi-O-SiPh} + \text{H}_2\text{O}

This reactivity is analogous to sodium silicate systems, where silanolates condense into polymeric siloxanes .

Nucleophilic Substitution

The strong nucleophilicity of the silanolate oxygen enables reactions with electrophilic substrates. For example:

  • Alkylation :

    Na3[PhSi(O)3]+R-XPhSi(OR)3+3NaX\text{Na}_3[\text{PhSi(O)}_3] + \text{R-X} \rightarrow \text{PhSi(OR)}_3 + 3\text{NaX}

    This mirrors phenylsilane’s reactivity in hydrosilylation, where silicon bonds to carbon via nucleophilic pathways .

  • Cross-Coupling :
    this compound may act as a silicon nucleophile in transition-metal-catalyzed reactions, such as forming aryl-silicon bonds in Suzuki-type couplings .

Acid-Base Reactions

As a trianionic base, it can deprotonate acidic substrates (e.g., alcohols, amines):

Na3[PhSi(O)3]+R-OHPhSi(O)3R+3NaOH\text{Na}_3[\text{PhSi(O)}_3] + \text{R-OH} \rightarrow \text{PhSi(O)}_3\text{R} + 3\text{NaOH}

This property is exploited in catalysis, similar to phosphazene bases .

Coordination Chemistry

The silanolate oxygen atoms can act as ligands for metal ions, forming complexes. For example:

Na3[PhSi(O)3]+Mn+[M(PhSi(O)3)k](3kn)+3Na+\text{Na}_3[\text{PhSi(O)}_3] + \text{M}^{n+} \rightarrow [\text{M}(\text{PhSi(O)}_3)_k]^{(3k-n)-} + 3\text{Na}^+

Such coordination is observed in sol-gel processes involving metal alkoxides .

Thermal Decomposition

At elevated temperatures, this compound may decompose via:

  • Radical pathways : Cleavage of Si–C bonds, releasing phenyl radicals (observed in phenylsilane pyrolysis) .

  • Siloxane formation : Self-condensation to cyclic or linear siloxanes .

Redox Reactions

In the presence of reducing agents (e.g., hydrides), the Si–O bond may be reduced:

Na3[PhSi(O)3]+LiAlH4PhSiH3+Na3AlO3+LiOH\text{Na}_3[\text{PhSi(O)}_3] + \text{LiAlH}_4 \rightarrow \text{PhSiH}_3 + \text{Na}_3\text{AlO}_3 + \text{LiOH}

This mirrors phenylsilane’s role in reducing phosphine oxides .

Table 1: Comparative Reactivity of this compound and Analogues

Reaction TypeThis compoundPhenylsilane (PhSiH3_3)Sodium Silicate (Na2_2SiO3_3)
Hydrolysis/CondensationHigh (acid-catalyzed)LowHigh
NucleophilicityStrong (O^- centers)Moderate (Si–H)Moderate (O^-)
Redox StabilityStablePyrophoricStable

Key Challenges and Research Gaps

  • Limited Direct Data : No explicit studies on this compound were found in the provided sources. Inferences rely on phenylsilane and silanolate chemistry.

  • Stability : The compound’s hygroscopicity and sensitivity to CO2_2/moisture may limit practical applications.

  • Industrial Relevance : Potential uses in sol-gel materials or catalysis remain underexplored .

Comparison with Similar Compounds

Comparison with Similar Compounds: Challenges and Limitations

Table 1: Key Compounds from Evidence vs. Hypothetical Trisodium Phenylsilanetriolate

Compound Formula/Structure Primary Use Evidence Source
Trisodium citrate Na₃C₆H₅O₇ Food additive, buffer agent
Trisodium phosphate Na₃PO₄ Cleaning agent, water treatment
Sodium tripolyphosphate Na₅P₃O₁₀ Detergent additive
Mangafodipir trisodium Mn-DPDP complex MRI contrast agent
This compound (hypothetical) Na₃C₆H₅Si(O)₃ Unknown (silicon-based applications) No data

Key Differences:

  • Structural basis : Silicon (Si) in phenylsilanetriolate vs. phosphorus (P) in trisodium phosphate or citrate’s organic backbone .
  • Functional groups : Silanetriol (Si-O⁻) vs. phosphate (PO₄³⁻) or citrate (carboxylate) .
  • Applications : Silicon derivatives are niche in materials science, whereas phosphates/citrates dominate industrial and food applications .

Recommendations for Future Work

To address this gap, consult:

Specialized databases : SciFinder, Reaxys, or patents for silicon-based trisodium salts.

Silane chemistry literature: Journals like Organometallics or Applied Organometallic Chemistry.

Regulatory documents : EFSA or EPA evaluations for silanetriolates.

Q & A

Q. How can researchers mitigate bias when designing comparative studies between this compound and analogous silanetriolate derivatives?

  • Methodology: Implement blinding protocols for sample handling and data collection. Use randomized block designs to account for batch variability. Pre-register study protocols on platforms like Open Science Framework to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trisodium phenylsilanetriolate
Reactant of Route 2
trisodium phenylsilanetriolate

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